MOF-808(Zr)

Catalog No.
S14567034
CAS No.
M.F
C24H16O32Zr6
M. Wt
1363.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MOF-808(Zr)

Product Name

MOF-808(Zr)

IUPAC Name

benzene-1,3,5-tricarboxylate;oxygen(2-);zirconium(4+);hexaformate;tetrahydroxide

Molecular Formula

C24H16O32Zr6

Molecular Weight

1363.7 g/mol

InChI

InChI=1S/2C9H6O6.6CH2O2.4H2O.4O.6Zr/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;6*2-1-3;;;;;;;;;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);6*1H,(H,2,3);4*1H2;;;;;;;;;;/q;;;;;;;;;;;;4*-2;6*+4/p-16

InChI Key

PSMVYQIDPMJNQP-UHFFFAOYSA-A

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Metal-Organic Framework-808, specifically the zirconium variant known as MOF-808(Zr), is a porous coordination polymer characterized by its unique structural properties and high stability. It consists of zirconium clusters interconnected by trimesate ligands, forming a three-dimensional network with large pores. This framework allows for significant surface area and porosity, making it suitable for various applications in catalysis, adsorption, and separation processes. The structure of MOF-808(Zr) is notable for its high density of coordinatively unsaturated zirconium sites, which enhances its catalytic properties compared to other frameworks like UiO-66.

. Notably, it has been employed in:

  • Meerwein–Ponndorf–Verley reduction: This reaction involves the reduction of carbonyl compounds, where MOF-808(Zr) outperforms UiO-66 due to its higher availability of coordinatively unsaturated zirconium sites .
  • Aminolysis of epoxides: The framework has shown high selectivity and activity in ring-opening reactions, indicating its potential as a versatile catalyst in organic synthesis .
  • Oxidative desulfurization: MOF-808(Zr) treated with hydrochloric acid exhibits enhanced catalytic performance for the oxidation of dibenzothiophene, achieving complete conversion under mild conditions .

The synthesis of MOF-808(Zr) can be achieved through various methods:

  • Solvothermal synthesis: This traditional method involves heating a mixture of zirconium salts and trimesic acid in a solvent under controlled temperature and pressure conditions.
  • Room-temperature aqueous synthesis: A more recent approach that allows for scalable production without the need for high temperatures or organic solvents. This method utilizes an aqueous environment to facilitate the formation of the framework .
  • Defect engineering: Modifying the synthesis conditions or introducing different ligands can create defects within the framework, enhancing its catalytic properties by increasing the number of active sites available for reactions .

MOF-808(Zr) has a wide range of applications across various fields:

  • Catalysis: Its high surface area and active sites make it effective in numerous catalytic processes, including organic transformations and environmental remediation.
  • Gas adsorption and separation: The porous nature allows for selective adsorption of gases such as carbon dioxide and volatile organic compounds.
  • Environmental remediation: Its ability to catalyze oxidative reactions is useful in removing pollutants from air and water sources.

MOF-808(Zr) shares similarities with several other metal-organic frameworks but stands out due to its unique structural features and catalytic capabilities. Here are some comparable compounds:

CompoundKey FeaturesUnique Aspects
UiO-66High stability; uses zirconium clustersLimited availability of active sites compared to MOF-808
MIL-101(Fe)Iron-based framework; versatile catalystLess efficient in specific reactions than MOF-808
ZIF-8Zinc-based; high porosityPrimarily used for gas separation rather than catalysis
MOF-801Similar structure but different ligand configurationLess catalytic activity compared to MOF-808

MOF-808(Zr) is distinguished by its superior catalytic performance due to its high density of active sites and larger pore size, allowing it to accommodate bulkier substrates effectively.

Modulated Hydrothermal Synthesis Strategies

Modulated hydrothermal (MHT) synthesis has emerged as a sustainable and efficient route for producing high-quality MOF-808(Zr). This method employs aqueous solutions with organic modulators, such as acetic acid, to control crystallization kinetics and defect formation. In a representative protocol, zirconium oxychloride (ZrOCl₂·8H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) are dissolved in a water/acetic acid mixture (1:1 v/v) and refluxed at 100°C for 37 hours. The modulator competes with the BTC ligand for coordination sites on zirconium nodes, generating coordinatively unsaturated sites (CUS) and enhancing porosity.

The MHT method achieves a space-time yield of 86.8 kg m⁻³ day⁻¹ and a Brunauer-Emmett-Teller (BET) surface area of 1,210 m² g⁻¹. Compared to solvothermal synthesis, MHT-derived MOF-808(Zr) exhibits superior mechanical stability, with an elastic modulus of 26.9 ± 5.2 GPa. This robustness is attributed to the balanced ligand-modulator interaction, which reduces framework distortion during crystallization.

Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters

ParameterHydrothermal SynthesisSolvothermal Synthesis
Solvent SystemH₂O/Acetic Acid (1:1 v/v)DMF/Formic Acid (1:1 v/v)
Temperature100°C100°C
Reaction Time37 hours2 weeks
BET Surface Area1,210 m² g⁻¹980 m² g⁻¹
Elastic Modulus26.9 ± 5.2 GPa18.4 ± 3.1 GPa

Solvothermal Synthesis Optimization Techniques

Solvothermal methods utilize polar aprotic solvents like dimethylformamide (DMF) to dissolve zirconium precursors and organic ligands. In a typical procedure, ZrCl₄ and H₃BTC are heated in DMF/formic acid (1:1 v/v) at 100°C for two weeks. The extended reaction time facilitates slow nucleation, yielding larger crystals with reduced defect densities. However, this approach produces materials with lower surface areas (980 m² g⁻¹) and mechanical stability compared to hydrothermal variants.

Optimization studies reveal that increasing formic acid concentration accelerates ligand deprotonation, shortening reaction times. Conversely, excessive modulator concentrations (>50% v/v) disrupt framework assembly, leading to amorphous byproducts. Post-synthesis activation at 100°C under vacuum removes residual solvents, restoring porosity compromised by solvent trapping in micropores.

Post-Synthetic Functionalization Approaches

While direct post-synthetic modification of MOF-808(Zr) is less explored in the literature, bimetallic incorporation via one-pot synthesis offers a viable functionalization route. For instance, substituting 20–40% of zirconium nodes with cerium(IV) during hydrothermal synthesis enhances redox activity and water stability. X-ray absorption fine structure (XAFS) analysis confirms atomic-level dispersion of cerium, which perturbs ligand exchange dynamics without altering the parent framework topology. This strategy exemplifies how heterometallic integration can tailor MOF-808(Zr) for specialized applications like nanozyme catalysis.

Ligand Modulation Effects on Crystallinity

The choice of modulators and ligands critically influences MOF-808(Zr)’s crystallinity and defect architecture. Acetic acid, a weaker acid than formic acid, generates a higher density of defective -OH groups on zirconium nodes (3.2 ± 0.4 mmol g⁻¹ vs. 1.8 ± 0.3 mmol g⁻¹). These defects enhance catalytic activity by providing Brønsted acid sites for substrate activation. Fourier-transform infrared (FTIR) spectroscopy with CO probing reveals that modulator strength dictates the Lewis/Brønsted acid site ratio, with acetic acid favoring Brønsted acidity (2154 cm⁻¹ signal) and formic acid promoting Lewis acid sites (2180 cm⁻¹).

Ligand-to-modulator ratios also impact crystallinity. A molar ratio of 1:3 (H₃BTC:acetic acid) yields phase-pure MOF-808(Zr), while lower ratios (<1:1) induce competing crystallization pathways, forming impurities like UiO-66. Computational modeling suggests that optimal modulator concentrations stabilize intermediate clusters during nucleation, ensuring uniform crystal growth.

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

4

Exact Mass

1361.392611 g/mol

Monoisotopic Mass

1355.390661 g/mol

Heavy Atom Count

62

Dates

Modify: 2024-08-10

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